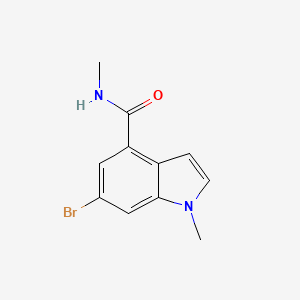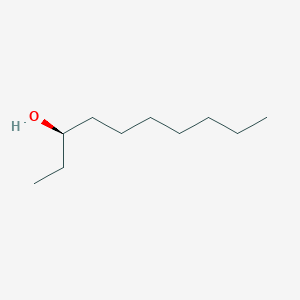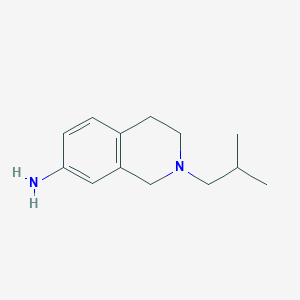
3-Methyloxazinane Arbidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloxazinane Arbidol (CAS Number: 131707-23-8) is an antiviral drug developed by the former Soviet Union’s pharmaceutical research center. It primarily targets influenza viruses of types A and B, which cause seasonal flu. Additionally, it may exhibit antiviral activity against other respiratory viruses .
Preparation Methods
Synthetic Routes::
Starting Material: The synthesis begins with a bromination reaction on a substituted indole compound.
Key Steps:
Final Product: The resulting compound is 3-Methyloxazinane Arbidol.
Industrial Production:: Arbidol is produced industrially using cost-effective synthetic routes. its clinical impact remains less significant than that of other antiviral drugs like oseltamivir (Tamiflu).
Chemical Reactions Analysis
Arbidol undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Arbidol can undergo nucleophilic substitution reactions.
Common Reagents: These include bromine, methylating agents, and esterification reagents.
Major Products: The final product is 3-Methyloxazinane Arbidol itself.
Scientific Research Applications
Arbidol’s applications span multiple fields:
Antiviral Activity: It inhibits viral entry by preventing the interaction between the influenza virus envelope and host cell membranes.
Immunomodulation: Arbidol induces interferon production and enhances phagocytosis by macrophages.
Potential Against SARS-CoV: In vitro studies suggest activity against SARS-CoV.
Hepatitis C: Arbidol is a candidate drug against hepatitis C (also an RNA virus).
Mechanism of Action
Arbidol’s mechanism involves:
Blocking Viral Fusion: It prevents viral envelope fusion with host cell membranes.
Inducing Interferon: Arbidol stimulates interferon production.
Enhancing Immune Response: It activates humoral responses and macrophage phagocytosis.
Comparison with Similar Compounds
Arbidol shares structural similarities with oseltamivir (Tamiflu), another influenza antiviral. Arbidol’s cost-effectiveness and potential efficacy against avian flu make it an interesting alternative . Other similar compounds include rimantadine and amantadine.
Properties
Molecular Formula |
C22H24BrN2O3S+ |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
ethyl 5-bromo-2,7-dimethyl-8-(phenylsulfanylmethyl)-3,9-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazin-7-ium-9-carboxylate |
InChI |
InChI=1S/C22H24BrN2O3S/c1-4-27-22(26)20-18(12-29-14-8-6-5-7-9-14)25(3)17-10-16(23)21-15(19(17)20)11-24(2)13-28-21/h5-10,20H,4,11-13H2,1-3H3/q+1 |
InChI Key |
GWTIGLLUEDOJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=[N+](C2=CC(=C3C(=C12)CN(CO3)C)Br)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)




![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)

![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)

![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
